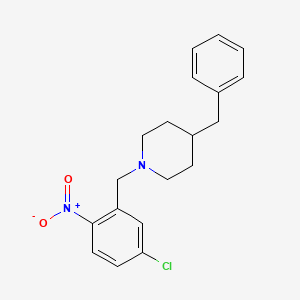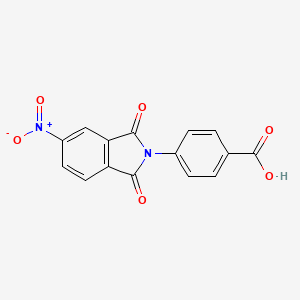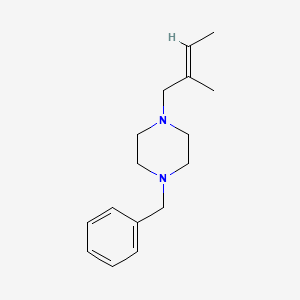![molecular formula C16H13ClN2O B5678087 4-chloro-2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5678087.png)
4-chloro-2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]phenol is a compound that has garnered interest in scientific research due to its structural and chemical properties. The compound contains a pyrazole ring, which is often studied for its potential in various chemical and pharmacological applications.
Synthesis Analysis
- The synthesis of similar compounds with pyrazole structures, such as 4-chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol, involves multi-step chemical processes. These processes typically include the formation of pyrazole rings through reactions involving chlorophenyl and methoxyphenyl groups (Tang et al., 2014).
Molecular Structure Analysis
- The molecular structure of related compounds has been studied using X-ray diffraction, revealing planar benzene ring systems and specific dihedral angles between the pyrazole rings (Tang et al., 2014).
Chemical Reactions and Properties
- Compounds with pyrazole structures can participate in various chemical reactions, forming hydrogen-bonded chains and exhibiting interesting reactivity due to their functional groups (Trilleras et al., 2005).
Physical Properties Analysis
- The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are influenced by their molecular geometry and intermolecular interactions.
Chemical Properties Analysis
- The chemical properties, including reactivity and stability, are determined by the molecular structure, with the pyrazole ring playing a crucial role. Detailed computational studies on similar compounds have been conducted to understand these aspects (Viji et al., 2020).
properties
IUPAC Name |
4-chloro-2-[3-(4-methylphenyl)-1H-pyrazol-5-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-10-2-4-11(5-3-10)14-9-15(19-18-14)13-8-12(17)6-7-16(13)20/h2-9,20H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBTTYJYQQPOQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C3=C(C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-[3-(4-methylphenyl)-1H-pyrazol-5-yl]phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,5-dimethyl-4-{[methyl(2-phenylethyl)amino]methyl}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5678005.png)

![2-[(5-anilino-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5678020.png)
![(3,5-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5678026.png)

![2-cyclopropyl-8-[N-(4-fluorobenzyl)-N-methylglycyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5678043.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(methylthio)-1,3-thiazole-4-carboxamide](/img/structure/B5678051.png)
![N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5678055.png)
![1-benzyl-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5678063.png)

![2-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-N-methylnicotinamide](/img/structure/B5678074.png)
![6-methyl-3-(3-phenoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5678079.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5678092.png)